molecular formula C15H16FNO B1400845 1-[4-(3-Fluoro-4-methoxyphenyl)phenyl]ethan-1-amine CAS No. 1183409-89-3

1-[4-(3-Fluoro-4-methoxyphenyl)phenyl]ethan-1-amine

Cat. No.: B1400845
CAS No.: 1183409-89-3
M. Wt: 245.29 g/mol
InChI Key: ZEZLXQZVQUVANU-UHFFFAOYSA-N
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Description

1-[4-(3-Fluoro-4-methoxyphenyl)phenyl]ethan-1-amine is a chemical compound with a unique structure that includes a fluorine atom and a methoxy group attached to a phenyl ring

Scientific Research Applications

1-[4-(3-Fluoro-4-methoxyphenyl)phenyl]ethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(3-Fluoro-4-methoxyphenyl)phenyl]ethan-1-amine typically involves the reaction of 3-fluoro-4-methoxyacetophenone with appropriate amine precursors. One common method is the Mannich reaction, which involves the condensation of 3-fluoro-4-methoxyacetophenone with formaldehyde and a secondary amine . This reaction is carried out under mild conditions and results in the formation of the desired amine compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[4-(3-Fluoro-4-methoxyphenyl)phenyl]ethan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenation and nitration reactions can be performed using reagents like bromine (Br₂) and nitric acid (HNO₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives.

Mechanism of Action

The mechanism of action of 1-[4-(3-Fluoro-4-methoxyphenyl)phenyl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both fluorine and methoxy groups, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[4-(3-fluoro-4-methoxyphenyl)phenyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO/c1-10(17)11-3-5-12(6-4-11)13-7-8-15(18-2)14(16)9-13/h3-10H,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEZLXQZVQUVANU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C2=CC(=C(C=C2)OC)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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